1-[(2-Fluorophenyl)methyl]pyrazole
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Overview
Description
1-[(2-Fluorophenyl)methyl]pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.194. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Relevance
1-[(2-Fluorophenyl)methyl]pyrazole and its derivatives have been extensively explored in medicinal chemistry. A study by Thangarasu et al. (2019) focuses on the synthesis of novel pyrazole derivatives and their potential as anti-inflammatory and anti-cancer agents. These compounds showed promising results in inhibiting COX-2, a key enzyme in inflammatory processes, and in molecular docking studies to examine interactions with enzymes related to diseases like breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Cholesterol Biosynthesis Inhibition
Research by Sliskovic et al. (1990) explored 1,3,5-trisubstituted pyrazole derivatives for their ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This study focused on the variations at the 1-position of the pyrazole ring, finding that most substituents were tolerated but none surpassed the potency of the phenyl group (Sliskovic, Roth, Wilson, Hoefle, & Newton, 1990).
Photoluminescent Properties
Yang et al. (2005) synthesized heteroleptic Ir(III) metal complexes containing this compound derivatives to achieve efficient, room-temperature blue phosphorescence. These findings have implications for the design and synthesis of blue phosphorescent emitters in various technological applications (Yang et al., 2005).
Antibacterial and Antifungal Activities
Research by Rai et al. (2009) demonstrated the antibacterial activity of novel oxadiazole derivatives containing this compound. These compounds showed significant activity against various bacterial strains, suggesting potential applications in combating bacterial infections (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Microwave-Assisted Synthesis
A study by Althagafi and Shaaban (2017) explored microwave-assisted synthesis of novel pyrazole derivatives, highlighting the utility of fluorine-containing building blocks in the synthesis of fluorinated compounds. This technique offers an efficient approach to synthesizing diverse pyrazole-based molecules (Althagafi & Shaaban, 2017).
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to diverse molecular interactions, efficacy, and potency .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is reported to be 17619 , which may influence its bioavailability.
Result of Action
Pyrazole derivatives have been reported to exhibit a variety of physiological and pharmacological activities .
Action Environment
The success of suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazole derivatives have shown remarkable antiproliferative effects against certain cell lines
Molecular Mechanism
The molecular mechanism of action of 1-[(2-Fluorophenyl)methyl]pyrazole is not well-defined due to the lack of research data. Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Some pyrazole derivatives are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-13/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHBGWLSYYPGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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